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lithium(1+) ion indolizine-3-carboxylate

Cat. No.: B6240951
CAS No.: 2378503-33-2
M. Wt: 167.1
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Description

Historical Context of Indolizine (B1195054) Chemistry in Academic Research

The journey into the chemistry of indolizine began in 1890 when the Italian chemist Angeli first prepared a related compound and proposed the name "pyrindole". jbclinpharm.orgjbclinpharm.org However, it was not until 1912 that the first synthesis of the parent indolizine compound was reported by Scholtz. jbclinpharm.orgjbclinpharm.org Early research focused on elucidating its structure and understanding its fundamental reactivity. These foundational studies revealed that indolizines exhibit chemical behaviors similar to other aromatic systems like pyrroles and indoles, readily undergoing electrophilic substitution. jbclinpharm.org Over the decades, research expanded to include the synthesis of various derivatives and the investigation of their properties.

Significance of Indolizine-3-Carboxylate Frameworks in Contemporary Chemical Research

Indolizine frameworks are recognized as "privileged scaffolds" in medicinal chemistry, meaning they serve as a versatile foundation for the development of biologically active compounds. taylorandfrancis.com The introduction of a carboxylate group at the 3-position is of particular interest as it can influence the molecule's solubility, electronic properties, and ability to coordinate with metal ions. Contemporary research has explored the direct acylation of indolizines with carboxylic acids to create novel compounds. nih.gov Furthermore, indolizine-3-carbonitrile (B1625603) derivatives, which are structurally related to carboxylates, have been synthesized and investigated for their potential as enzyme inhibitors. nih.gov These studies highlight the importance of functionalization at the 3-position for tailoring the properties of the indolizine core for various applications.

Overview of Organolithium Chemistry and its Relevance to Heterocyclic Systems

Organolithium reagents are powerful tools in organic synthesis, known for their strong nucleophilic and basic character. wikipedia.orgsigmaaldrich.com These compounds, which feature a carbon-lithium bond, are instrumental in the synthesis of complex molecules, including heterocyclic systems. wikipedia.org In the context of heterocycles, organolithium reagents can be used for metalation, a process that involves the deprotonation of a C-H bond to form a new organolithium species. This is particularly effective at positions adjacent to heteroatoms or electron-withdrawing groups. wikipedia.org The resulting lithiated heterocycle can then react with various electrophiles to introduce new functional groups. The formation of lithium(1+) ion indolizine-3-carboxylate would likely involve the reaction of indolizine-3-carboxylic acid with a lithium base, a standard acid-base reaction, rather than the direct formation of a carbon-lithium bond on the indolizine ring.

Interactive Data Table: Properties of Indolizine

PropertyValueReference
Chemical FormulaC₈H₇N wikipedia.org
Molar Mass117.151 g·mol⁻¹ wikipedia.org
AppearanceWhite solid wikipedia.org
Melting Point75 °C (167 °F; 348 K) wikipedia.org
Boiling Point205 °C (401 °F; 478 K) wikipedia.org
Basicity (pKb)10.1 wikipedia.org

Properties

CAS No.

2378503-33-2

Molecular Formula

C9H6LiNO2

Molecular Weight

167.1

Purity

95

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies for Indolizine 3 Carboxylate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules, including the indolizine (B1195054) framework. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the molecular structure can be constructed.

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. In the context of indolizine-3-carboxylates, the ¹H NMR spectrum reveals characteristic signals for the protons on the indolizine core. For instance, in ethyl 2-(4-methoxybenzoyl)-indolizine-3-carboxylate, the proton H-5 appears as a doublet of doublets at δ 9.47 ppm, while the protons of the methoxy (B1213986) and ethoxy groups appear at δ 3.87 and 0.88 ppm, respectively. clockss.org The coupling constants (J values) provide further insights into the connectivity of the protons.

Table 1: Selected ¹H NMR Spectroscopic Data for Indolizine-3-Carboxylate Derivatives

Compound Proton Chemical Shift (δ, ppm) Coupling Constant (J, Hz) Reference
Ethyl 2-(4-methoxybenzoyl)-indolizine-3-carboxylate H-5 9.47 (dd) 7, 1 clockss.org
H-6 6.89 (dt) 7, 1 clockss.org
H-7 7.11 (ddd) 9, 7, 1 clockss.org
H-8 7.54 (dt) 7, 1 clockss.org
OMe 3.87 (s) - clockss.org
COOCH₂CH₃ 4.05 (q) 7 clockss.org
COOCH₂CH₃ 0.88 (t) 7 clockss.org
Ethyl 1-benzoyl-2-methylindolizine-3-carboxylate H-5 9.60 (d) 7.1 nih.gov
H-8 7.65 (d) 9.1 nih.gov
CH₃ 2.47 (s) - nih.gov
COOCH₂CH₃ 4.42 (q) 14.2, 7.1 nih.gov
COOCH₂CH₃ 1.43 (t) 7.1 nih.gov
7-Acetyl-3-methyl-1-[(prop-2-yn-1-yl)carbamoyl]indolizine-3-carboxylate H-5 9.48 (dd) 7.4, 0.9 acs.org
H-8 9.17 (dd) 1.9, 0.9 acs.org
CH₃ 2.74 (s) - acs.org
COOCH₃ 4.00 (s) - acs.org

This table is interactive. You can sort and filter the data by clicking on the column headers.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in indolizine-3-carboxylates are influenced by their electronic environment. For example, the carbonyl carbon of the carboxylate group typically resonates at a downfield chemical shift. In ethyl 1-benzoyl-2-methylindolizine-3-carboxylate, the carbonyl carbon of the ester appears at δ 162.4 ppm, while the ketone carbonyl is observed at δ 192.6 ppm. nih.gov

Table 2: Selected ¹³C NMR Spectroscopic Data for Indolizine-3-Carboxylate Derivatives

Compound Carbon Atom Chemical Shift (δ, ppm) Reference
Ethyl 1-benzoyl-2-methylindolizine-3-carboxylate C=O (ester) 162.4 nih.gov
C=O (benzoyl) 192.6 nih.gov
C-2 141.0 nih.gov
C-3 114.7 nih.gov
C-5 128.0 nih.gov
C-8 125.5 nih.gov
CH₃ 14.4 nih.gov
COOCH₂CH₃ 60.2 nih.gov
COOCH₂CH₃ 14.5 nih.gov
7-Acetyl-3-methyl-1-[(prop-2-yn-1-yl)carbamoyl]indolizine-3-carboxylate C=O (acetyl) 196.1 acs.org
C=O (carbamoyl) 160.9 acs.org
C=O (carboxylate) 163.3 acs.org
C-3 111.9 acs.org
C-7 132.5 acs.org
CH₃ 26.1 acs.org
COOCH₃ 51.8 acs.org

This table is interactive. You can sort and filter the data by clicking on the column headers.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful methods for establishing connectivity between atoms. COSY experiments reveal proton-proton couplings, aiding in the assignment of adjacent protons. HMQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons that are two or three bonds away. These techniques are crucial for the complete and unambiguous assignment of all ¹H and ¹³C NMR signals in complex indolizine derivatives.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. semanticscholar.org For instance, the calculated mass for the protonated molecule of ethyl 1-benzoyl-2-methylindolizine-3-carboxylate ([M+H]⁺) is 308.1281, and the experimentally found mass is 308.1273, confirming the molecular formula C₁₉H₁₈NO₃. nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the molecular ion can reveal the presence of specific functional groups and substructures within the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the scattering of laser light at specific frequencies corresponds to the vibrational energies of different functional groups. In indolizine-3-carboxylates, the IR spectrum typically shows a strong absorption band for the carbonyl group (C=O) of the carboxylate ester. For example, in ethyl 2-(4-methoxybenzoyl)-indolizine-3-carboxylate, the carbonyl stretching vibrations are observed at 1681 and 1656 cm⁻¹. clockss.org Other characteristic bands for C-H, C-N, and C-O stretching and bending vibrations can also be identified, providing a fingerprint of the molecule. clockss.orgsemanticscholar.org Raman spectroscopy can provide additional information, particularly for non-polar bonds and symmetric vibrations. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for Indolizine-3-Carboxylate Derivatives

Compound Functional Group Wavenumber (ν, cm⁻¹) Reference
Ethyl 2-(4-methoxybenzoyl)-indolizine-3-carboxylate C=O 1681, 1656 clockss.org
C-O 1599 clockss.org
Ethyl 2-amino-1-(1-amino-2,2-dicyanovinyl)-indolizine-3-carboxylate N-H 3439, 3356, 3205 luguniv.edu.ua
C≡N 2214, 2198 luguniv.edu.ua
C=O 1658 luguniv.edu.ua
A substituted indolizine-3-carboxylate C=O 1747, 1703, 1690 semanticscholar.org
C=C 1630 semanticscholar.org
C-H 2922, 2852 semanticscholar.org

This table is interactive. You can sort and filter the data by clicking on the column headers.

Electronic Absorption Spectroscopy for Chromophore Characterization

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The indolizine system contains a chromophore that absorbs light in the UV-Vis region. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the electronic structure of the indolizine derivative. The absorption spectra of indolizine cations are notably different from the corresponding neutral indolizines, reflecting changes in electron distribution upon protonation. core.ac.uk Studies on pyrano[2,3-b]indolizine-3-carboxylates have shown absorption maxima in the range of 420-470 nm. researchgate.netrsc.org

X-ray Diffraction Techniques for Single Crystal and Powder Structure Determination

X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. This technique is paramount for the unambiguous structural elucidation of novel compounds, providing precise information on bond lengths, bond angles, and crystal packing. The application of XRD to indolizine-3-carboxylate systems would yield critical insights into the coordination environment of the lithium cation and the solid-state conformation of the indolizine-3-carboxylate anion.

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for structural determination, offering the highest possible resolution of atomic positions. For a compound like lithium(1+) ion indolizine-3-carboxylate, obtaining a single crystal of suitable size and quality is the first and often most challenging step.

Should a single crystal of this compound be successfully grown, the analytical process would involve:

Crystal Mounting and Data Collection: A suitable crystal would be mounted on a goniometer and cooled, typically to low temperatures (e.g., 100 K), to minimize thermal vibrations of the atoms. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

Unit Cell Determination and Space Group Assignment: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell—the basic repeating unit of the crystal lattice. The symmetry of the diffraction pattern allows for the assignment of one of the 230 possible space groups.

Structure Solution and Refinement: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods to generate an initial structural model. This model is then refined against the experimental data to optimize the atomic coordinates and thermal parameters.

For context, the structural analysis of other complex indolizine derivatives has been successfully performed using single-crystal X-ray diffraction. For instance, various substituted spiro[indoline-3,3′-indolizine]s have been characterized, revealing detailed stereochemistry and intermolecular interactions. nih.gov Similarly, the crystal structures of other heterocyclic compounds containing the indolizine core have been determined, confirming their molecular geometry. cam.ac.uk

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. While it does not provide the same level of detail as single-crystal XRD, it is invaluable for phase identification, assessing sample purity, and, in some cases, determining crystal structures.

The application of PXRD to a microcrystalline sample of this compound would involve:

Sample Preparation and Data Acquisition: A finely ground powder of the compound is placed in a sample holder, and a monochromatic X-ray beam is scanned over a range of angles (2θ). The detector records the intensity of the diffracted X-rays at each angle.

Phase Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the crystalline phase. This can be compared to databases or patterns of known impurities to assess the purity of the sample.

Unit Cell Indexing and Structure Refinement: If the crystal system is unknown, the peak positions in the powder pattern can be used to determine the unit cell parameters through a process called indexing. For simpler structures, it is possible to refine the crystal structure using the Rietveld method, which involves fitting the entire experimental powder pattern to a calculated pattern based on a structural model.

While specific powder diffraction data for this compound is not available, studies on other lithium carboxylates, such as lithium thiazolidine-4-carboxylate, have successfully employed synchrotron powder X-ray diffraction to determine their crystal system and unit cell parameters. For example, lithium thiazolidine-4-carboxylate was found to have an orthorhombic symmetry with the space group P212121. st-andrews.ac.uk

Expected Structural Insights and Data Tables

Should X-ray diffraction studies be performed on this compound, the resulting data would be presented in standardized tables. The following is a hypothetical representation of the type of data that would be obtained from a single-crystal X-ray diffraction experiment.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC₉H₆LiNO₂
Formula Weight167.10 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)819.4
Z4
Calculated Density (g/cm³)1.355
Absorption Coeff. (mm⁻¹)0.095
F(000)344
Crystal Size (mm³)0.20 x 0.15 x 0.10
Radiation (λ, Å)MoKα (0.71073)
2θ range for data collection (°)4.0 to 55.0
Index ranges-10 ≤ h ≤ 10, -12 ≤ k ≤ 12, -11 ≤ l ≤ 11
Reflections collected5600
Independent reflections1880 [R(int) = 0.025]
Data/restraints/parameters1880 / 0 / 110
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.115
R indices (all data)R₁ = 0.060, wR₂ = 0.125
Largest diff. peak/hole (e Å⁻³)0.35 and -0.25

Note: The data presented in this table is purely hypothetical and serves to illustrate the type of information generated from a single-crystal X-ray diffraction experiment. No experimental data for this compound has been reported in the reviewed literature.

Reactivity and Mechanistic Investigations of Lithium 1+ Ion Indolizine 3 Carboxylate Derivatives

Reactivity of the Indolizine (B1195054) Heterocyclic System

The indolizine ring system is characterized by a π-excessive pyrrole (B145914) ring fused to a π-deficient pyridine (B92270) ring. mdpi.com This electronic arrangement dictates its reactivity towards both electrophiles and nucleophiles.

Electrophilic Substitution Reactions on the Indolizine Core

Electrophilic substitution in indolizines preferentially occurs at the 3-position, followed by the 1-position. jbclinpharm.org This regioselectivity is consistent with molecular orbital calculations, which indicate the highest electron density at these positions. jbclinpharm.org The presence of a carboxylate group at the 3-position, as in lithium(1+) ion indolizine-3-carboxylate, would be expected to deactivate this position towards further electrophilic attack. However, the indolizine nucleus is sufficiently reactive to undergo various electrophilic substitutions.

Common electrophilic substitution reactions for indolizines include nitration, nitrosation, diazo coupling, alkylation, acylation, and halogenation. chim.itjbclinpharm.org For instance, nitration of 3-acetyl-2-methylindolizine with concentrated sulfuric acid yields the 1-nitro derivative. jbclinpharm.org Kinetic studies have shown that nitration and nitrosation of 1-methyl-2-phenylindolizine (B15069248) proceed through an attack on the conjugate acid of the indolizine. chim.it

A Brønsted acid-catalyzed C3-alkylation of indolizines has been developed using various electrophiles like ortho-hydroxybenzyl alcohols, yielding C3-functionalized indolizines in good yields. rsc.org This highlights the versatility of the indolizine core in forming new carbon-carbon bonds.

Nucleophilic Reactivity and Organolithium Intermediates

While indolizines are generally resistant to nucleophilic attack, the formation of organolithium intermediates can facilitate reactions with electrophiles at positions not typically susceptible to electrophilic substitution. jbclinpharm.orgnih.gov Indolizines can be deprotonated at the C-5 position using butyllithium (B86547) (BuLi), creating a carbanionic center. nih.gov This 5-indolizyl lithium intermediate can then react with a variety of electrophiles, allowing for the introduction of functional groups such as carboxyl, acyl, methyl, and halogens at the C-5 position. nih.gov

The reaction of 5-indolizyl lithium compounds with bielectrophiles like succinic and phthalic anhydrides results in the formation of 1,4-keto acids. nih.gov These organolithium reagents are crucial in expanding the synthetic utility of the indolizine scaffold. wikipedia.orglibretexts.org

Chemical Transformations Involving the Indolizine-3-Carboxylate Group

The carboxylate group at the C-3 position of this compound can undergo typical transformations of carboxylic acid derivatives. For example, indolizine-2-carboxylic acids have been amidated using propylphosphonic acid anhydride. acs.org The proximity of the carboxyl function to the electron-rich C-3 position of the pyrrole moiety allows for the possibility of intramolecular cyclization upon activation of the carboxylic group, leading to intramolecular acylation of the indolizine ring. nih.gov

Furthermore, the carboxylate group can influence the reactivity of the entire molecule. For instance, in the synthesis of bis(indolyl)methanes, a 2-carboxylic acid moiety on an indole (B1671886) acts as a directing group for C3-H palladation. researchgate.net

Photochemical Reaction Pathways of Indolizine Carboxylates (e.g., Photooxygenation)

Indolizine derivatives exhibit interesting photochemical reactivity, particularly in photooxygenation reactions. nih.govacs.org The photooxygenation of substituted indolizines can proceed through different pathways depending on the reaction conditions and the substitution pattern on the ring. nih.govacs.org

Studies on various substituted indolizines have shown that these reactions can be self-sensitized or require a sensitizer (B1316253) like rose bengal (RB) or methylene (B1212753) blue (MB). nih.govacs.org The mechanism often involves singlet oxygen and can lead to different intermediates, such as a peroxidic zwitterion in methanol (B129727) or a dioxetane across the C2-C3 bond in acetonitrile. nih.govacs.org These intermediates then break down to yield a variety of products, including ring-opened compounds. nih.govacs.org

For example, the photooxygenation of a 3-benzoyl-1-indolizinecarboxylic acid methyl ester, which is unreactive toward singlet oxygen, can be achieved under electron transfer conditions with 9,10-dicyanoanthracene (B74266) (DCA) as a sensitizer. nih.gov This reaction proceeds via the combination of the indolizine cation radical with a superoxide (B77818) anion radical, leading to oxidation of the pyridine ring. nih.gov A photoinduced successive oxidative ring-opening and borylation of indolizines with NHC–boranes has also been reported, resulting in the formation of unsaturated NHC–boryl carboxylates. rsc.org

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

Kinetic and isotopic labeling studies are powerful tools for elucidating the mechanisms of chemical reactions. numberanalytics.comwikipedia.orgias.ac.in In the context of indolizine chemistry, kinetic studies have been employed to understand electrophilic substitution reactions. For example, the nitration of 1-methyl-2-phenylindolizine was confirmed to involve an attack on the conjugate acid of the indolizine through kinetic analysis. chim.it

Isotopic labeling, where an atom in a reactant is replaced by one of its isotopes, allows for the tracking of atomic positions throughout a reaction. ias.ac.in This technique is invaluable for distinguishing between different possible reaction pathways. ias.ac.innih.govthieme-connect.de For instance, in a ruthenium-catalyzed three-component reaction to form indolizines, deuterium-labeling experiments were crucial in proposing a plausible mechanism that involved the insertion of an alkyne into a Cα bond of an alkenylcarbene group. acs.org

While specific isotopic studies on this compound were not found, the general applicability of these methods to organolithium intermediates and heterocyclic systems suggests their utility in investigating the detailed reaction pathways of this compound. iaea.org

Electrochemical Redox Processes of Indolizine-3-Carboxylate Structures

The electrochemical properties of indolizine derivatives are of interest due to their potential applications in materials science. chim.it The indolizine system can undergo both oxidation and reduction processes. The π-excessive nature of the five-membered ring makes it susceptible to oxidation. chim.it

Palladium-catalyzed reactions involving indolizine derivatives can proceed through redox cycles involving Pd(0) and Pd(II) species, as seen in the synthesis of polyring-fused N-heterocycles. acs.org The oxidative addition of aroyl chlorides to a Pd(0) complex initiates a 5-endo-dig cyclization to form indolizine derivatives, showcasing the involvement of redox processes in their synthesis. sci-hub.se

Coordination Chemistry and Supramolecular Interactions of Lithium 1+ Ion Indolizine 3 Carboxylate

Lithium Ion Coordination Environment and Binding Motifs within the Carboxylate Framework

The coordination environment of the lithium(1+) ion in the presence of indolizine-3-carboxylate is primarily dictated by the strong electrostatic interaction between the hard Lewis acidic Li⁺ cation and the hard Lewis basic oxygen atoms of the carboxylate group. The small ionic radius of lithium(1+) typically results in low coordination numbers, commonly ranging from four to six. nih.gov

The indolizine-3-carboxylate anion offers a bidentate chelation site through the two oxygen atoms of the carboxylate group. The coordination of Li⁺ can be described by several binding motifs:

Bidentate Chelation: The most probable primary coordination mode involves the lithium ion being chelated by both oxygen atoms of the carboxylate group of a single indolizine-3-carboxylate ligand. This forms a stable four-membered ring. Spectroscopic studies on similar lithium carboxylate ion pairs in the gas phase have confirmed the prevalence of this bidentate structure. researchgate.net

Bridging Coordination: Lithium ions can be bridged by the carboxylate groups of different indolizine-3-carboxylate ligands, leading to the formation of polymeric chains or more complex network structures. In such arrangements, one oxygen atom of the carboxylate may coordinate to one lithium ion, while the other oxygen atom coordinates to an adjacent lithium ion.

Involvement of the Indolizine (B1195054) Nitrogen: The nitrogen atom of the indolizine ring, being a soft Lewis base, is less likely to be the primary coordination site for the hard Li⁺ ion, especially when the hard carboxylate oxygen atoms are available. However, in certain solid-state structures or in low-polarity solvents, the nitrogen atom could participate in coordination, potentially leading to a higher coordination number for the lithium ion. This is more commonly observed with larger, more polarizable alkali metal ions.

The resulting coordination geometry around the lithium ion is often distorted from ideal geometries. For a four-coordinate lithium ion, a tetrahedral geometry is common. For higher coordination numbers, which may involve solvent molecules or counter-ions, geometries such as trigonal bipyramidal or octahedral can be adopted. researchgate.net

Table 1: Plausible Coordination Parameters for Lithium(1+) Ion with Carboxylate Ligands

ParameterTypical Range/ValueReference(s)
Coordination Number 4 - 6 nih.gov
Coordination Geometry Tetrahedral, Trigonal Bipyramidal researchgate.net
Primary Binding Site Carboxylate Oxygen Atoms (Bidentate) researchgate.net
Secondary Binding Site Indolizine Nitrogen Atom
Li-O Bond Distances ~1.9 - 2.2 Å

Note: The Li-O bond distances are generalized from typical lithium-carboxylate complexes and are not specific experimental values for lithium(1+) ion indolizine-3-carboxylate.

Chelation and Ion-Pairing Phenomena Involving Indolizine-3-Carboxylate

The interaction between the lithium cation and the indolizine-3-carboxylate anion is a classic example of ion-pairing. The nature of this ion pair can vary from a contact ion pair (CIP), where the ions are in direct contact, to a solvent-separated ion pair (SSIP), where one or more solvent molecules are interposed between the cation and anion. The formation of a stable chelate by the carboxylate group strongly favors the formation of contact ion pairs. researchgate.net

The strength of this ion-pairing is influenced by several factors:

Solvent Polarity: In high-polarity solvents, solvent-separated ion pairs are more likely, as the solvent molecules can effectively solvate the ions. In low-polarity solvents, contact ion pairs are favored.

Temperature: Changes in temperature can affect the equilibrium between different types of ion pairs.

Presence of Other Ligands: The coordination of other ligands to the lithium ion can influence the nature of the ion pair.

Self-Assembly and Supramolecular Architectures Directed by Lithium(1+) Indolizine-3-Carboxylate

The directional and specific interactions between the lithium cation and the indolizine-3-carboxylate ligand can lead to the formation of well-defined supramolecular assemblies. These assemblies are held together by a combination of coordinative bonds and non-covalent interactions.

In addition to the primary lithium-carboxylate coordination, other non-covalent interactions can play a significant role in directing the self-assembly process:

π-π Stacking: The aromatic indolizine rings can engage in π-π stacking interactions, leading to the formation of columnar or layered structures.

Hydrogen Bonding: If the indolizine ring is substituted with hydrogen-bond donors, or if solvent molecules are present, hydrogen bonding can provide additional stability and directionality to the supramolecular assembly.

Cation-π Interactions: An interaction between the lithium cation and the electron-rich π-system of the indolizine ring is also a possibility, further stabilizing the structure. researchgate.net

The interplay of these interactions can lead to complex and fascinating supramolecular architectures, such as helices, sheets, and porous frameworks. Theoretical studies on similar systems involving lithium bonds have shown that these interactions can be quite strong and directional, making them effective tools for the design of novel supramolecular structures. nih.gov

Interactions with Other Metal Centers as a Ligand (e.g., in Metal-Organic Frameworks)

The indolizine-3-carboxylate ligand possesses the necessary characteristics to act as a linker in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands. The use of multicarboxylate linkers is a common strategy in the design of stable MOFs with diverse topologies. chim.itresearchgate.net

In the context of MOFs, the indolizine-3-carboxylate ligand could interact with other metal centers in several ways:

As a Primary Linker: The carboxylate group can coordinate to a variety of metal ions (e.g., transition metals, lanthanides) to form the primary framework of the MOF. The connectivity of the resulting framework would depend on the coordination mode of the carboxylate group (monodentate, bidentate, bridging) and the coordination preferences of the metal center.

As a Modulating Ligand: It could be used in conjunction with other linkers to modify the structure and properties of the MOF.

Post-Synthetic Modification: The indolizine nitrogen atom could potentially be used as a site for post-synthetic modification, allowing for the introduction of additional functionality into the MOF.

The presence of the indolizine ring could impart interesting properties to the resulting MOF, such as luminescence or specific catalytic activity. The design of MOFs using functionalized carboxylate ligands is an active area of research, with the potential to create materials with tailored properties for applications in gas storage, separation, and catalysis. rsc.orgrsc.org

Table 2: Potential Roles of Indolizine-3-Carboxylate in Metal-Organic Frameworks

RoleDescriptionPotential Impact on MOF PropertiesReference(s)
Primary Linker The carboxylate group coordinates to metal centers to form the extended network of the MOF.Defines the topology, porosity, and thermal stability of the MOF. chim.it, researchgate.net
Functional Component The indolizine moiety can introduce specific functionalities, such as luminescence or basic sites for catalysis.Imparts optical or catalytic properties to the material. rsc.org, rsc.org
Structural Modulator Influences the final structure of the MOF through its size, shape, and potential for non-covalent interactions like π-π stacking.Can lead to novel and complex MOF topologies. rsc.org

Computational and Theoretical Chemistry Applied to Indolizine 3 Carboxylate Systems

Electronic Structure Analysis and Aromaticity Descriptors of the Indolizine (B1195054) Core

The indolizine nucleus, a nitrogen-containing heterocyclic system with a delocalized 10π-electron system, exhibits distinct aromatic characteristics that are fundamental to its chemical behavior. rsc.org Computational studies, often employing Density Functional Theory (DFT), provide a quantitative understanding of its electronic structure and aromaticity.

Aromaticity, a key determinant of stability and reactivity, can be assessed using various descriptors. One common approach is the calculation of nucleus-independent chemical shift (NICS) values. NICS calculations provide a measure of the magnetic shielding at the center of a ring system, with negative values indicating aromatic character. For the indolizine core, NICS calculations typically reveal a significant degree of aromaticity in both the five- and six-membered rings.

The distribution of electron density within the indolizine core is another critical aspect of its electronic structure. Huckel molecular orbital (HMO) calculations have shown that the electron density is highest at the 3-position, followed by the 1-position. This has important implications for the regioselectivity of electrophilic substitution reactions, which preferentially occur at these positions.

Quantum Chemical Calculations for Prediction of Molecular Geometry and Electronic Properties

Quantum chemical calculations are indispensable for predicting the three-dimensional structure and electronic properties of lithium(1+) ion indolizine-3-carboxylate. Methods such as DFT and ab initio calculations, often with basis sets like 6-311G**, are employed to determine optimized geometries, bond lengths, bond angles, and electronic parameters. nih.gov

Key electronic properties that can be calculated include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. For indolizine derivatives, the HOMO-LUMO gap can be tuned by the introduction of different substituents. researchgate.net For instance, the addition of electron-withdrawing groups can lower the LUMO energy, affecting the electronic transitions and potential applications in materials science. researchgate.net

The following table presents representative data that could be obtained from quantum chemical calculations on indolizine-3-carboxylic acid:

PropertyCalculated ValueMethod/Basis Set
Total EnergyValue in HartreesDFT/B3LYP/6-311G
HOMO EnergyValue in eVDFT/B3LYP/6-311G
LUMO EnergyValue in eVDFT/B3LYP/6-311G
HOMO-LUMO GapValue in eVDFT/B3LYP/6-311G
Dipole MomentValue in DebyeDFT/B3LYP/6-311G**

This table is illustrative and the values would be determined from specific computational studies.

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is a powerful tool for elucidating the intricate details of reaction mechanisms, including the identification of intermediates and the characterization of transition states. For reactions involving indolizine-3-carboxylate, these methods can provide a step-by-step understanding of chemical transformations.

For example, in the synthesis of functionalized indolizines, computational studies can map out the entire reaction pathway. nih.govnih.gov This involves calculating the energies of reactants, intermediates, transition states, and products. The transition state, being the highest energy point along the reaction coordinate, represents the energy barrier that must be overcome for the reaction to proceed. Locating and characterizing the geometry and vibrational frequencies of the transition state is a key outcome of these studies. A true transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate.

One area of interest is the functionalization of the indolizine ring. For instance, in an electrophilic substitution reaction at the 3-position, computational methods can model the approach of the electrophile, the formation of the sigma complex (an intermediate), and the subsequent loss of a proton to restore aromaticity. The calculated activation energies for these steps can predict the feasibility and rate of the reaction under different conditions.

Similarly, in reactions involving the carboxylate group, such as esterification or amide formation, computational studies can model the nucleophilic attack at the carbonyl carbon and the subsequent steps of the reaction, providing insights into the catalytic requirements and potential side reactions.

Conformational Analysis and Energetic Profiling of Indolizine-3-Carboxylate Derivatives

The biological activity and physical properties of molecules are often intrinsically linked to their three-dimensional shape and conformational flexibility. Computational conformational analysis allows for the exploration of the potential energy surface of indolizine-3-carboxylate derivatives to identify stable conformers and the energy barriers between them.

For indolizine-3-carboxylate, a key area of conformational freedom is the orientation of the carboxylate group relative to the indolizine ring. Rotation around the C3-C(carboxylate) single bond can lead to different conformers. Computational methods, such as DFT, can be used to perform a relaxed potential energy surface scan by systematically changing the dihedral angle of this bond and calculating the energy at each step. This provides an energetic profile of the rotation, revealing the most stable (lowest energy) conformations and the rotational energy barriers. nih.gov

The following table illustrates the type of data that can be generated from a conformational analysis of an indolizine-3-carboxylate derivative:

ConformerDihedral Angle (N-C3-C-O)Relative Energy (kcal/mol)Population (%)
10.075
2180°2.525

This table is a hypothetical example demonstrating the potential outcomes of a conformational analysis.

Molecular Dynamics Simulations of Lithium Ion Interactions within Solvent and Solid-State Environments

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound in different environments, such as in solution or within a solid-state matrix. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of time-dependent phenomena like diffusion, solvation, and structural rearrangements. nih.govmdpi.com

In a solvent, MD simulations can reveal the solvation structure of the lithium indolizine-3-carboxylate ion pair. This includes determining the number and type of solvent molecules in the first and second solvation shells of the lithium ion and the carboxylate group. The simulations can also quantify the dynamics of solvent exchange around the ions.

A key aspect of the interaction between the lithium ion and the indolizine-3-carboxylate anion is the formation of ion pairs. MD simulations can characterize the nature of these ion pairs, distinguishing between contact ion pairs (CIP), where the ions are in direct contact, and solvent-separated ion pairs (SSIP), where one or more solvent molecules are located between the cation and anion. The relative populations of these species can be determined from the simulation trajectories.

Furthermore, MD simulations are crucial for understanding the transport properties of the lithium ion in the presence of the indolizine-3-carboxylate anion. The diffusion coefficient of the lithium ion can be calculated from the mean square displacement of the ion over time. This is a critical parameter for applications such as lithium-ion batteries, where efficient lithium ion transport is essential. The simulations can shed light on the mechanism of lithium ion transport, for instance, whether it occurs primarily through vehicular motion (where the ion moves with its solvation shell) or through a structural diffusion mechanism (hopping between coordination sites).

In a solid-state environment, MD simulations can be used to study the arrangement of the lithium indolizine-3-carboxylate units in a crystal lattice and to investigate the dynamics of lithium ion hopping between different sites within the solid.

Advanced Research Applications and Methodological Development in Materials Science and Analytical Chemistry

Electrochemical Applications: Design Principles for Advanced Ionic Conductors

The unique structure of lithium(1+) ion indolizine-3-carboxylate, which combines a lithium cation with an aromatic heterocyclic anion, presents a compelling platform for designing novel ionic conductors. Its potential is most evident in the field of solid-state electrolytes for lithium-ion batteries.

Exploration of Lithium(1+) Indolizine-3-Carboxylate in Solid-State Electrolyte Design (Conceptual Framework)

The development of high-performance all-solid-state lithium batteries (ASSLBs) is a major goal in energy storage, and solid-state electrolytes (SSEs) are a critical component. Materials like lithium argyrodites are promising due to their high ionic conductivity. A key challenge in ASSLBs is maintaining a stable interface between the solid electrolyte and the electrodes, as poor contact can increase resistance and lead to battery failure.

A conceptual approach to mitigate this involves anchoring organic electrode materials to the solid electrolyte. Research has shown that incorporating carboxylate groups into organic molecules can create strong bonds with the SSE. For instance, a carboxylated azo compound was successfully bonded to a Li₃PS₄ (LPS) solid electrolyte through ionic bonding between the oxygen in the carboxylate group and lithium ions in the LPS, which stabilized the interface during cycling.

Following this principle, this compound could serve a dual function in a composite electrolyte system. The indolizine-3-carboxylate anion could be incorporated as a functional component within a solid electrolyte matrix.

Conceptual Design:

Interface Stabilization: The carboxylate group of the indolizine (B1195054) anion could anchor to the surface of an inorganic SSE (like garnet or argyrodite materials), improving the physical and electrochemical contact. This is crucial for reducing interfacial resistance.

Electrochemical Window: Lithium carboxylates, such as lithium trifluoroacetate (B77799) (LiCO₂CF₃), have been shown to widen the stable electrochemical window of aqueous electrolytes. The carboxylate functionality in the target compound, combined with the electrochemical properties of the indolizine ring, could contribute to a wider operating voltage range in a solid-state system.

Ionic Conductivity: The presence of the lithium cation is fundamental for ion transport. The design would focus on creating pathways within the electrolyte matrix that facilitate the movement of these Li⁺ ions. The indolizine moiety, being a relatively large, polarizable anion, could influence the cation transport mechanism.

Fundamental Studies on Charge Transfer and Ion Transport Mechanisms

Understanding the redox processes and charge transfer mechanisms of the indolizine core is essential. Electrochemical studies on various indolizine carboxylate derivatives using cyclic voltammetry (CV) and differential pulse voltammetry (DPV) have established the number and characteristics of their redox processes. These processes are attributable to specific functional groups on the indolizine ring.

The indolizine ring system can undergo electron transfer, and it is believed that certain derivatives may inhibit processes like lipid peroxidation through an electron transfer mechanism. In the context of an electrolyte, the indolizine moiety could participate in charge transfer at the electrode interface. The prevalent mechanism for indoles, a related class of heterocycles, is nucleophilic, involving the transfer of electrons to an acceptor molecule.

Photophysical Applications: Design of Fluorophores and Sensing Mechanisms

Indolizine derivatives are recognized for their excellent fluorescence properties and are used as organic fluorescent molecules in materials and biological applications. The indolizine core is a π-electron-rich heterocycle with inherent fluorescence, making it a valuable scaffold for designing advanced photophysical materials.

Theoretical Approaches to Tuning Photophysical Characteristics of Indolizine Carboxylates

The photophysical properties of indolizine derivatives can be precisely tuned by modifying their chemical structure. Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are instrumental in rationally designing these fluorophores.

Calculations can predict how substitutions at different positions on the indolizine ring will affect the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. For example, in the related pyrido[3,2-b]indolizine system, quantum mechanical calculations revealed that the C5 position is optimal for selectively raising the HOMO energy level with minimal impact on the LUMO. Placing an electron-donating group at this position results in a red-shifted emission wavelength.

Substituent Effect on Indolizine Fluorophores Predicted Outcome Theoretical Basis
Electron-Donating Group (EDG) at key positionsRed-shift in emission wavelengthIncreases HOMO energy level with minimal effect on LUMO, narrowing the energy gap.
Electron-Withdrawing Group (EWG) at key positionsBlue-shift in emission wavelengthDecreases HOMO energy level, widening the energy gap.
Introduction of specific functional groupsAltered quantum yield and Stokes shiftChanges in non-radiative decay pathways and excited state geometry.

This table is generated based on established principles of fluorophore design and data from related indolizine systems.

Principles of Chemo/Biosensor Development Utilizing Indolizine Derivatives (focused on chemical detection mechanisms)

The tunable fluorescence of indolizine derivatives makes them ideal candidates for developing chemical sensors. The fundamental principle of a fluorescent chemosensor involves a receptor unit that binds to a target analyte and a fluorophore (the signaling unit) that reports this binding event through a change in its fluorescence.

Indolizine-based sensors can operate through several chemical detection mechanisms:

Fluorescence "ON"/"OFF" Switching: The sensor can be designed to be non-fluorescent (OFF) and become fluorescent (ON) upon binding to an analyte, or vice-versa. This is

Development of Novel Catalytic Systems Utilizing Indolizine Carboxylate Ligands

The exploration of novel catalytic systems is a cornerstone of modern chemistry, driving innovations in efficiency, selectivity, and sustainability. Within this pursuit, the design and application of sophisticated ligands are of paramount importance. Indolizine carboxylates have emerged as a promising class of ligands, offering a unique combination of electronic and steric properties that can be harnessed for a variety of catalytic transformations. The indolizine core, a nitrogen-containing heterocyclic system, provides a valuable scaffold for ligand design, while the carboxylate functionality offers a versatile coordination site for metal centers. This section delves into the development of catalytic systems that leverage the potential of indolizine carboxylate ligands, with a focus on their role in facilitating key organic reactions.

The inherent aromaticity and electron-rich nature of the indolizine ring system make it an intriguing component in ligand architecture. The nitrogen atom within the fused ring system can act as a Lewis base, coordinating to a metal center and influencing its catalytic activity. Furthermore, the indolizine core can be readily functionalized at various positions, allowing for the fine-tuning of the ligand's steric and electronic environment. This tunability is crucial for optimizing catalyst performance in specific applications. The introduction of a carboxylate group, particularly at the C3 position, provides a strong chelating arm, enhancing the stability of the resulting metal complex and influencing the regioselectivity of catalytic reactions.

Research into the catalytic applications of indolizine derivatives has largely focused on transition metal-catalyzed reactions, where the indolizine moiety can act as a ligand to metals such as palladium and rhodium. These catalytic systems have shown considerable promise in a range of transformations, including cross-coupling reactions, C-H functionalization, and multicomponent syntheses. While direct studies on this compound as a catalyst are not extensively documented, the principles gleaned from related systems provide a strong foundation for its potential development and application.

Palladium catalysis stands as a pillar of modern organic synthesis, and the development of effective ligands is central to its success. Indolizine derivatives have been successfully employed in a variety of palladium-catalyzed reactions, demonstrating their utility as ligands and substrates. The C3 position of the indolizine ring is particularly amenable to functionalization. nih.gov

A highly effective protocol for the palladium-catalyzed selective arylation and heteroarylation of indolizines at the C3 position has been developed. nih.gov This method tolerates a variety of substituents on both the indolizine and the aryl halide, providing a rapid route to substituted indolizines in good to excellent yields. nih.gov Mechanistic studies support an electrophilic substitution pathway for this transformation. nih.gov

Furthermore, a palladium-catalyzed, multicomponent synthesis of indolizines has been reported, proceeding through the carbonylative formation of a mesoionic pyridine-based 1,3-dipole that undergoes cycloaddition with alkynes. nih.govrsc.org This modular approach allows for the systematic variation of substituents on the resulting indolizine. nih.govrsc.org In a move towards greener chemistry, a Pd(OAc)₂/O₂ catalytic system has been developed for the oxidative Suzuki coupling reaction of indolizine at the C3-position, using oxygen as the sole oxidant. rsc.org

The following table summarizes key palladium-catalyzed reactions involving indolizine derivatives:

Reaction TypeCatalyst/LigandSubstratesKey FindingsReference(s)
C3-ArylationPdCl₂(PPh₃)₂Indolizines, Aryl bromidesHighly selective C3-arylation with good to excellent yields. nih.gov
Multicomponent SynthesisPd₂(dba)₃, Xantphos2-Bromopyridines, Imines, AlkynesModular synthesis of indolizines via carbonylative cycloaddition. nih.govrsc.org
Oxidative Suzuki CouplingPd(OAc)₂Indolizines, Arylboronic acidsC3-arylation using O₂ as a green oxidant. rsc.org
Oxidative CarbonylationPd₂(dba)₃ or Pd/C-Synthesis of indolizine derivatives at room temperature. researchgate.net

Rhodium catalysts have also been employed in reactions involving indolizine and its structural analogs, showcasing the versatility of this heterocyclic scaffold in ligand design. Rhodium(II) carboxylates are known to catalyze the insertion of carbene species into C-H bonds. snnu.edu.cn While studies on N-protected indoles have shown C3 selectivity, the regioselectivity can be tuned by judicious choice of the substrate and the Rh(II) catalyst. snnu.edu.cn For instance, C6-selective alkylation of protic indoles has been achieved under Rh(II) catalysis. snnu.edu.cn

Rhodium catalysis has also been instrumental in the enantioselective hydroamination of alkynes with indolines, which are reduced forms of indoles. nih.gov These reactions provide an atom-economical route to allylic amines. nih.gov The development of chiral ligands is crucial for achieving high enantioselectivity in these transformations. The potential for indolizine carboxylates to act as chiral ligands in such reactions is an area of active interest.

The table below highlights significant rhodium-catalyzed reactions with indole (B1671886) and indoline (B122111) derivatives:

Reaction TypeCatalystSubstratesKey FindingsReference(s)
C-H AlkylationRh₂(S-PTTL)₄Protic indoles, CarbenesRegioselective C6-alkylation of protic indoles. snnu.edu.cn
Hydroamination[Rh(COE)₂Cl]₂ / (S,S)-BDPPInternal alkynes, IndolinesEnantioselective synthesis of branched N-allylic indolines. nih.gov
C-H FunctionalizationRh(III)Indolines, Amidating reagentsSynthesis of C7-amidated indolines with potential anticancer activity. researchgate.net

The development of novel catalytic systems based on indolizine carboxylate ligands holds significant promise for advancing synthetic chemistry. The unique electronic and structural features of the indolizine scaffold, combined with the coordinating ability of the carboxylate group, provide a powerful platform for the design of efficient and selective catalysts. While the direct catalytic applications of this compound are yet to be fully explored, the foundational research on related indolizine-based catalytic systems paves the way for future investigations in this exciting area. The continued exploration of such systems is expected to lead to the discovery of new and valuable catalytic transformations with broad applications in materials science and analytical chemistry.

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